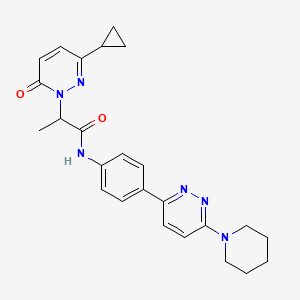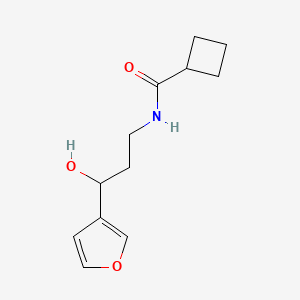
2-(1H-1,2,4-Triazol-5-ylmethyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-1,2,4-Triazol-5-ylmethyl)benzoic acid is a chemical compound that has been studied for its potential applications in various fields. It is a derivative of benzoic acid, with a 1,2,4-triazole ring attached to the benzene ring via a methylene bridge .
Synthesis Analysis
The synthesis of this compound and its derivatives has been reported in the literature. A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized, and their structures were established by NMR and MS analysis .Molecular Structure Analysis
The molecular structure of this compound has been analyzed using various spectroscopic techniques. Theoretical investigations on the optimized geometrical structure, electronic, and vibrational features of similar compounds have been provided using the B3LYP/6-311++G(d,p) basis set .科学的研究の応用
Metal Complex Formation and Ligand Behavior
Research has extensively explored the complex formation capabilities of derivatives similar to 2-(1H-1,2,4-Triazol-5-ylmethyl)benzoic acid with metals. For instance, studies on ligands like 3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazole and its benzoic acid derivatives have shown dynamic behavior in protonation and complex formation with metals such as Fe(III), Al(III), and VO(II) (Stucky et al., 2008). These studies provide insights into the structural and chemical versatility of triazole-benzoic acid derivatives in forming various metal complexes, highlighting their potential in catalysis and material science.
Structural Analysis and Supramolecular Chemistry
The structural analysis of triazole-benzoic acid derivatives has revealed their capacity to engage in secondary interactions, contributing to the formation of diverse supramolecular structures. For example, research on compounds like 2-[3-(o-methylphenoxymethyl)-5-phenyl-[1,2,4]triazol-4-yl]-benzoic acid has demonstrated various non-covalent interactions leading to complex motifs with potential bioactivity implications (Dinesh, 2013). This emphasizes the significance of triazole-benzoic acid derivatives in designing molecules with specific biological or physical properties.
Synthetic Methodologies and Chemical Properties
The synthesis and chemical properties of triazole-benzoic acid derivatives have been a focal point of research, aiming at developing novel compounds with enhanced performance in various applications. Studies have been conducted to understand the chemistry of triazole derivatives for applications in catalysis, material science, and as potential biological agents. For instance, the synthesis and antimicrobial evaluation of 1,4-disubstituted 1,2,3-triazoles with aromatic ester functionality have shown promising results against a variety of microbial strains, indicating the potential of these compounds in pharmaceutical and agricultural applications (Kaushik et al., 2016).
将来の方向性
The future directions for the research and development of 2-(1H-1,2,4-Triazol-5-ylmethyl)benzoic acid could involve further exploration of its potential applications, particularly in the field of medicine. Its derivatives have shown promising results as anticancer agents, indicating that 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .
特性
IUPAC Name |
2-(1H-1,2,4-triazol-5-ylmethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-10(15)8-4-2-1-3-7(8)5-9-11-6-12-13-9/h1-4,6H,5H2,(H,14,15)(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVDTVDDKWCIWPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC=NN2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-(4-acetylphenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2733941.png)
![(Z)-3-[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2733942.png)
![5,6-dimethyl-3-phenyl-2-(prop-2-en-1-ylsulfanyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2733947.png)
![3,5-dimethyl-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide](/img/structure/B2733948.png)


![3-Fluorosulfonyloxy-5-[[(2S,5R)-5-methyloxan-2-yl]methylcarbamoyl]pyridine](/img/structure/B2733953.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2733955.png)
